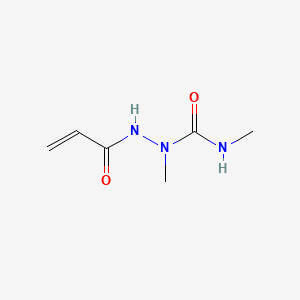
2'-Methyl-2'-(N-methylcarbamoyl)acrylohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide is a chemical compound with the molecular formula C6H11N3O2 and a molecular weight of 157.17 g/mol. It is also known by its IUPAC name, 1,3-dimethyl-1-(prop-2-enoylamino)urea. This compound is characterized by its unique structure, which includes a methyl group and a carbamoyl group attached to an acrylhydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide typically involves the reaction of propenoic acid with N-methylcarbamoyl hydrazine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through various techniques such as crystallization or chromatography to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler hydrazide derivatives .
Scientific Research Applications
2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide include:
Uniqueness
What sets 2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
99587-09-4 |
|---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1,3-dimethyl-1-(prop-2-enoylamino)urea |
InChI |
InChI=1S/C6H11N3O2/c1-4-5(10)8-9(3)6(11)7-2/h4H,1H2,2-3H3,(H,7,11)(H,8,10) |
InChI Key |
XJWYTCIPMDPJBB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-](/img/structure/B12067372.png)
![4H-1-Benzopyran-4-one,5,6,7,8-tetrahydro-5,6,7-trihydroxy-8-[[4-oxo-2-(2-phenylethyl)-4H-1-benzopyran-6-yl]oxy]-2-(2-phenylethyl)-, (5S,6R,7R,8S)](/img/structure/B12067377.png)





![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12067421.png)




